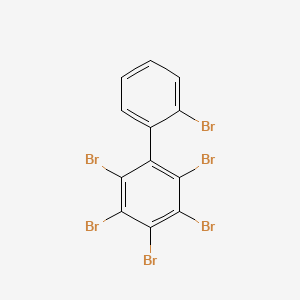

2,2',3,4,5,6-Hexabromobiphenyl

Description

Historical Context and Significance of Polybrominated Biphenyls as Persistent Organic Pollutants (POPs)

The production and use of PBBs, primarily as flame retardants in plastics, textiles, and electronic equipment, grew in the 1970s. designingbuildings.co.ukepa.gov A significant incident in Michigan from 1973 to 1974, where a PBB mixture called "FireMaster" was accidentally mixed into livestock feed, led to widespread environmental contamination and human exposure. nih.gov This event brought the potential dangers of PBBs to the forefront of public and scientific attention. nih.gov

PBBs are recognized as persistent organic pollutants (POPs) due to their resistance to environmental degradation, their ability to bioaccumulate in organisms, and their potential for long-range transport. pops.intbasel.int Their lipophilic (fat-loving) nature allows them to be stored in the fatty tissues of animals and humans, leading to long biological half-lives. nih.govinchem.org International agreements, such as the Stockholm Convention, have been established to control and phase out the production and use of these hazardous chemicals. pops.intbasel.int

The Unique Isomeric Characteristics and Global Occurrence of Hexabromobiphenyl Congeners

The term "hexabromobiphenyl" refers to any biphenyl (B1667301) molecule containing six bromine atoms. There are 42 possible structural isomers of hexabromobiphenyl, each with a unique arrangement of bromine atoms on the biphenyl rings. pops.int The specific positioning of these bromine atoms significantly influences the physical, chemical, and toxicological properties of each congener. inchem.orgcdc.gov

While the commercial production of PBBs has largely ceased, their persistence means they are still detected in the environment and in biological samples worldwide. designingbuildings.co.ukplos.org The most well-known hexabromobiphenyl congener is 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153), which was a major component of the commercial mixture FireMaster BP-6. pops.intcdc.gov Consequently, PBB 153 is often the most frequently detected PBB congener in environmental and human samples. nih.govplos.org Other hexabromobiphenyl congeners, including the focus of this article, 2,2',3,4,5,6-hexabromobiphenyl, are less studied but are also of scientific interest due to their potential presence in the environment and unique properties.

Rationale for Dedicated Academic Investigation of this compound

A dedicated academic investigation of this compound is warranted for several reasons. Firstly, to fully understand the environmental fate and toxicological profile of the entire class of PBBs, it is crucial to characterize individual congeners. The specific bromine substitution pattern of this compound gives it a distinct three-dimensional structure, which likely results in unique biological interactions compared to more well-studied congeners like PBB 153. inchem.org Research into this specific isomer contributes to a more comprehensive understanding of structure-activity relationships within the PBB family. Furthermore, while not a major component of commercial mixtures, the potential for its formation through the degradation of more highly brominated PBBs or as an impurity necessitates its study.

Overview of Major Research Domains Pertinent to this compound Environmental and Biological Research

Research concerning this compound and other PBBs generally falls into several key domains:

Environmental Chemistry and Fate: This area investigates the physical and chemical properties of the compound, its persistence in different environmental compartments (soil, water, air), and its potential for bioaccumulation and biomagnification in food chains. pops.intcdc.gov

Toxicology: Toxicological studies aim to understand the adverse effects of the compound on living organisms. This includes research on its potential to cause cellular damage, disrupt endocrine function, and other health effects. cymitquimica.com

Analytical Chemistry: This domain focuses on developing and refining methods for the detection and quantification of this compound in various matrices, such as environmental samples and biological tissues. Accurate analytical methods are essential for monitoring its presence and for conducting toxicological research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,3,4,5-pentabromo-6-(2-bromophenyl)benzene | nih.gov |

| Molecular Formula | C₁₂H₄Br₆ | nih.gov |

| Molecular Weight | 627.6 g/mol | nih.gov |

| XLogP3-AA (LogP) | 7.7 | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Polybrominated Biphenyls (PBBs) |

| 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) |

| 2,2',3,4,4',5,5'-Heptabromobiphenyl |

| Octabromobiphenyl |

| Decabromobiphenyl |

| Polychlorinated Biphenyls (PCBs) |

| Polybrominated Diphenyl Ethers (PBDEs) |

| 2,2',4,4',5,6'-Hexabromobiphenyl |

| 3,3',4,4',5,5'-Hexabromobiphenyl (B155695) |

Structure

3D Structure

Properties

CAS No. |

2181002-94-6 |

|---|---|

Molecular Formula |

C12H4Br6 |

Molecular Weight |

627.6 g/mol |

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2-bromophenyl)benzene |

InChI |

InChI=1S/C12H4Br6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H |

InChI Key |

DJHWAIPYZDRNMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence and Distribution of 2,2 ,3,4,5,6 Hexabromobiphenyl

Global and Regional Contamination Patterns of 2,2',3,4,5,6-Hexabromobiphenyl in Abiotic Matrices

The environmental contamination with PBBs, including this compound, is widespread, with detection in various abiotic matrices across the globe. While specific data for the this compound congener is often limited, studies on total PBBs or other major congeners like 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153) provide insight into the general contamination patterns.

Historical data from the United States indicate that environmental PBB concentrations were highest near former manufacturing facilities and in regions of Michigan affected by an accidental contamination incident in the 1970s. pops.int For instance, soil in fields that received contaminated manure contained up to 300 µg/kg of PBBs, and resurfaced cattle-exercise lots had levels as high as 1,000–2,000 µg/kg. cdc.gov PBBs have also been identified in soil and sediment samples from hazardous waste sites on the EPA National Priorities List. cdc.gov

In Europe, studies have detected PBBs in various environmental compartments. For example, 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) was found in fish from German and Swedish rivers. pops.int The presence of PBBs in Arctic wildlife, far from known industrial sources, points to their global distribution. pops.int

Data from South Africa has shown the presence of PBB-153 in river water, with concentrations ranging from 0.25 to 1.56 ng/L, and in sediments with concentrations up to 1.21 µg/kg. researchgate.net These findings are comparable to levels found in other international rivers. researchgate.net

Table 1: Reported Concentrations of Hexabromobiphenyl Congeners in Various Abiotic Matrices

| Location/Matrix | PBB Congener | Concentration |

| Michigan, USA (Soil) | Total PBBs | Up to 2,000 µg/kg cdc.gov |

| Diep River, South Africa (Water) | PBB-153 | 0.25 - 1.56 ng/L researchgate.net |

| Diep River, South Africa (Sediment) | PBB-153 | Up to 1.21 µg/kg researchgate.net |

| German and Swedish Rivers (Biota-Fish) | PBB-153 | 0.3 - 0.6 µg/kg lipid pops.int |

| Svalbard, Arctic (Biota-Seal) | Firemaster BP-6 | 4 µg/kg lipid pops.int |

| Bear Island, Barents Sea (Biota-Char) | PBB-153 | 4.11 - 51.5 µg/kg lipid pops.int |

Distribution of this compound Across Environmental Compartments

The distribution of this compound in the environment is governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, which lead to strong sorption to particulate matter like dust, soil, and sediment. pops.int

Atmospheric Presence and Long-Range Transport Potential of this compound

While hexabromobiphenyls have low volatility, they are known to exist in the atmosphere, primarily bound to particles. pops.intnaturvardsverket.se This particulate-bound transport allows for their spread through dry and wet deposition. naturvardsverket.se The detection of hexabromobiphenyl in Arctic wildlife is strong evidence of its potential for long-range atmospheric transport, far from its original sources. pops.intnaturvardsverket.se The estimated atmospheric half-life for hexabromobiphenyl is significant, potentially exceeding 200 days for some congeners, further supporting its capacity for long-distance travel. cdc.govpops.int

Aquatic Distribution and Sediment Association of this compound

Due to their hydrophobic nature, hexabromobiphenyls have a strong tendency to partition from water to sediment. pops.intcdc.gov This results in low concentrations in the water column and higher concentrations in bottom sediments, which act as a sink for these pollutants. pops.intbohrium.com Studies have shown that PBBs are very persistent in sediments, with little to no degradation observed over long periods. pops.int For example, follow-up surveys over a three-year period after the cessation of PBB production showed no significant decline in PBB levels in river sediments. pops.int In a South African study, PBB-153 was detected in river water, but the concentrations in the associated sediments were significantly higher. researchgate.net

Temporal Trends in the Environmental Levels of this compound Following Regulatory Actions

Following the ban and restriction of PBBs in many countries, a general decline in their environmental levels has been observed in some regions, although data specifically for this compound are scarce. naturvardsverket.senih.gov

A study analyzing archived human serum samples from 1985 to 2002 showed decreasing levels of PBB-153 over time. nih.gov In cetaceans stranded in Hong Kong waters between 2013 and 2020, concentrations of several polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, showed a decreasing trend, likely due to their phasing out in China. nih.gov

However, due to their high persistence, PBBs can remain in the environment for extended periods. naturvardsverket.se The Stockholm Convention's global monitoring plan has noted that for polybromobiphenyls, including hexabromobiphenyl, there is insufficient data to determine a clear global trend. pops.int While some long-term monitoring programs in Europe have shown significant declines for many persistent organic pollutants (POPs), the trends for PBBs are less clear. acs.org The continued presence of these compounds, even decades after their production ceased, highlights their long-term environmental legacy.

Table of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) |

| 2,2',3,4,4',5,5'-Heptabromobiphenyl |

| Polybrominated biphenyls (PBBs) |

| Polybrominated diphenyl ethers (PBDEs) |

| Acrylonitrile-butadiene-styrene (ABS) |

Environmental Fate and Transformation of 2,2 ,3,4,5,6 Hexabromobiphenyl

Photolytic Degradation Pathways and Kinetics of 2,2',3,4,5,6-Hexabromobiphenyl in Various Media

The breakdown of hexabromobiphenyls, including the 2,2',3,4,5,6- congener, through the action of light, known as photolysis, is a significant degradation pathway, particularly in atmospheric and aquatic environments. Laboratory studies have demonstrated that PBBs can undergo rapid photodegradation, primarily through a process of reductive debromination, leading to the formation of lower-brominated biphenyls. pops.intcdc.gov

For instance, the irradiation of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) in methanol (B129727) resulted in its rapid breakdown into pentabromobiphenyls and tetrabromobiphenyls. cdc.gov The rate of photolysis can be influenced by the solvent, with studies showing different degradation rates in various organic solvents like acetone, toluene, and n-hexane. researchgate.net The specific positioning of the bromine atoms on the biphenyl (B1667301) rings also affects the rate and products of photolysis. Studies on 2,4,5,2',4',5'-hexabromobiphenyl have shown that debromination occurs at different rates for para, meta, and ortho positions, leading to a variety of pentabromobiphenyl and tetrabromobiphenyl products. nih.gov

While laboratory experiments in organic solvents show rapid degradation, the relevance of these findings to natural water bodies is debated. pops.intmhlw.go.jp The low water solubility of hexabromobiphenyls and their tendency to adsorb to particulate matter can limit their exposure to direct sunlight in the water column. pops.int In the atmosphere, photolysis and photo-oxidation by hydroxyl (OH) radicals are considered the main degradation processes. pops.int The estimated atmospheric half-life of hexabromobiphenyl due to reaction with OH radicals is approximately 182 days. pops.int

Table 1: Photodegradation of Hexabromobiphenyl Congeners

| Congener | Medium | Conditions | Primary Products | Reference |

| 2,2',4,4',5,5'-Hexabromobiphenyl | Methanol | Wavelengths >286 nm | Pentabromobiphenyls, Tetrabromobiphenyls | cdc.gov |

| 2,4,5,2',4',5'-Hexabromobiphenyl | Hexane | UV light | 2,4,5,2',5'-Pentabromobiphenyl, 2,4,5,3',4'-Pentabromobiphenyl | nih.gov |

| FireMaster BP-6 (mixture) | Methanol | Wavelengths >286 nm | Pentabromobiphenyls, Tetrabromobiphenyls | cdc.gov |

Microbial Biotransformation and Reductive Debromination of this compound in Anaerobic and Aerobic Environments

Microbial activity plays a crucial role in the transformation of this compound in soil and sediment. The primary mechanism of microbial transformation is reductive debromination, a process where bromine atoms are removed from the biphenyl structure. This process is particularly significant under anaerobic (oxygen-deficient) conditions. asm.org

In anaerobic environments, microorganisms can use PBBs as electron acceptors, leading to the sequential removal of bromine atoms and the formation of less brominated and potentially more biodegradable congeners. asm.orgnih.gov Studies have shown that microbial communities from contaminated sediments can effectively debrominate commercial PBB mixtures like FireMaster BP-6. asm.orgresearchgate.net The specificity of debromination can vary, with some microbial populations preferentially removing meta and para bromines, while ortho bromines are more resistant to removal. asm.org The process can ultimately lead to the formation of biphenyl, the parent compound. asm.org

Under aerobic (oxygen-rich) conditions, the biodegradation of highly brominated PBBs like the 2,2',3,4,5,6- congener is generally considered to be slow or insignificant. pops.intnih.gov While some lower brominated biphenyls can be degraded aerobically, the higher substituted congeners are more resistant. pops.int However, some studies suggest that partial degradation can occur over long periods in soil. cdc.gov

The rate and extent of microbial biotransformation are influenced by several factors, including the specific microbial populations present, the availability of other electron donors and acceptors, and the environmental conditions such as temperature and pH. asm.orgnih.gov

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Thermolysis) Affecting this compound Stability

Apart from photolysis, other non-biological (abiotic) degradation processes can affect the stability of this compound in the environment. However, under typical environmental conditions, these processes are generally slow.

Hydrolysis , the reaction with water, is not considered a significant degradation pathway for PBBs. cdc.govnih.gov While hydrolysis of FireMaster BP-6 has been observed under harsh laboratory conditions (refluxing with 2% potassium hydroxide (B78521) in ethanol), the rate of hydrolysis under normal environmental pH and temperature is expected to be negligible. cdc.govnih.gov

Thermolysis , or degradation due to high temperatures, is relevant in the context of incineration or accidental fires. The thermal decomposition of PBBs can lead to the formation of other hazardous compounds, including polybrominated dibenzofurans (PBDFs). pops.intnih.gov The pyrolysis of FireMaster BP-6 at high temperatures (600–900 °C) in the absence of oxygen has been shown to produce bromobenzenes and other brominated biphenyls. nih.gov In the presence of air, thermolysis can yield even more toxic products like 2,3,7,8-tetrabromodibenzofuran. nih.gov

Sorption-Desorption Dynamics of this compound in Soil and Sediment Systems

The movement and bioavailability of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. Due to its high lipophilicity (fat-loving nature) and low water solubility, this compound has a strong tendency to bind to organic matter and particulate matter in these matrices. pops.intcdc.gov

This strong adsorption to soil and sediment particles significantly reduces its mobility and availability in the environment. cdc.gov The extent of sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For hexabromobiphenyl, Koc values are reported to be high, indicating strong binding to soil organic carbon and resulting in it being classified as having slight to no mobility in soil. nih.gov

Desorption, the release of the compound from soil and sediment particles back into the water phase, is generally a slow process. inchem.org The presence of dissolved organic matter in the water can, however, facilitate desorption and increase the partitioning of PBBs into the aqueous phase, thereby enhancing their potential for transport. inchem.org

Table 2: Soil Sorption and Mobility of Hexabromobiphenyl

| Parameter | Value | Implication | Reference |

| Log K_ow | 6.39 | High potential for sorption to organic matter | pops.int |

| Water Solubility | 3 µg/L | Low mobility in aqueous systems | pops.int |

| Koc | 2138 - 7413 | Slight to no mobility in soil | nih.gov |

Volatilization and Leaching Potentials of this compound from Environmental Reservoirs

The potential for this compound to move from soil and water into the atmosphere (volatilization) or to move downward through the soil profile with water (leaching) is an important aspect of its environmental fate.

Volatilization from water surfaces is considered a potential but not a major transport pathway for hexabromobiphenyls. pops.intnih.gov The Henry's Law constant, a measure of the partitioning between air and water, suggests that volatilization can occur. nih.gov However, the strong adsorption of this compound to suspended solids and sediment significantly reduces its concentration in the water phase, thereby attenuating the rate of volatilization. nih.gov The estimated volatilization half-life from a model river is 14 days, but this does not account for the significant effect of adsorption. nih.gov

Bioaccumulation and Trophic Transfer of 2,2 ,3,4,5,6 Hexabromobiphenyl

Bioaccumulation Kinetics and Bioconcentration Factors of 2,2',3,4,5,6-Hexabromobiphenyl in Aquatic Biota

Specific studies on the bioaccumulation kinetics, including uptake and elimination rates, for this compound (PBB-149) in aquatic organisms were not identified in the reviewed literature. However, for the broader class of hexabromobiphenyls (HBBs), high bioaccumulation potential is well-documented. Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds the concentration in its environment, including both water and dietary sources. sfu.ca

The bioconcentration factor (BCF), which measures the accumulation of a chemical from water only, is a key metric for assessing bioaccumulation potential. nih.gov For HBBs in general, measured weight-based BCF values have been reported in the range of 4,700 to 18,100. For instance, a 60-day test with carp (B13450389) (Cyprinus carpio) exposed to HBB concentrations of 0.1–1 µg/L resulted in BCF values between 4,700 and 16,000. In another study, fathead minnows (Pimephales promelas) caged in a river with PBB levels below 0.1 μg/L concentrated the contaminants in their bodies by more than 10,000 times within two weeks. nih.gov PBBs are lipophilic (fat-soluble), which drives their partitioning into the fatty tissues of organisms. nih.gov

Given that a BCF value greater than 5,000 is a criterion for a substance to be considered very bioaccumulative, the available data for HBBs indicate a high potential for these compounds to accumulate in aquatic life. nih.gov

Table 1: Reported Bioconcentration Factors (BCF) for Hexabromobiphenyls (HBBs) in Fish Note: Data is for the general HBB class, not specific to this compound.

Bioaccumulation of this compound in Terrestrial Organisms

Direct research on the bioaccumulation of PBB-149 in terrestrial ecosystems, including organisms like earthworms or mammals, is not available in the reviewed scientific literature. However, studies on commercial PBB mixtures, which are primarily composed of other hexa- and heptabromobiphenyl congeners, provide some insight into their environmental fate in terrestrial systems.

PBBs are known to be highly persistent in the environment. nih.gov Due to their hydrophobic nature, they adsorb strongly to soils and sediments, particularly those with high organic content. nih.gov One study investigated fields in Michigan that had been contaminated with PBBs through the application of manure from affected dairy herds. Soil concentrations ranged from non-detectable up to 371 ppb. nih.gov Despite the soil contamination, analysis of plant tissues, including corn, sampled from the ten most contaminated fields showed no detectable levels of PBBs, suggesting very low uptake by these plant species. nih.gov

In mammals, PBBs are readily absorbed and accumulate, particularly in fatty tissues, following prolonged exposure. The biological half-life of the major congener PBB-153 in humans has been estimated to be around 6.5 years, indicating its high persistence within the body. nih.gov While specific data for PBB-149 is lacking, its structural similarity to other persistent HBBs suggests it would also have a tendency to accumulate in the fatty tissues of terrestrial wildlife and humans if exposure occurs.

Biomagnification Potential and Trophic Transfer Efficiency of this compound in Food Webs

There is no specific information regarding the biomagnification potential or trophic transfer efficiency (TTE) of this compound. Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food web. sfu.ca This is often quantified using the Trophic Magnification Factor (TMF), where a TMF greater than 1 indicates that the chemical biomagnifies. nih.gov

Studies on other PBB congeners and the general class of HBBs confirm a high potential for biomagnification. For example, a biomagnification factor (BMF), which measures accumulation from predator to prey, was reported for PBB-153. The BMF for PBB-153 was approximately 175 when comparing lipid-based concentrations between herring (prey) and Baltic seals (predator). This BMF was comparable to that of the well-known persistent pollutant, PCB-153. Further evidence comes from a study in East Greenland, where lipid-based concentrations of PBB-153 in polar bears were about 100 times higher than in their prey, ringed seals. These findings demonstrate that certain HBBs are efficiently transferred up the food chain, leading to very high concentrations in top predators.

Influence of Physiochemical and Biological Factors on the Bioaccumulation of this compound

While specific studies on PBB-149 are absent, the factors influencing the bioaccumulation of persistent organic pollutants are well-established and can be applied to this congener.

Physicochemical Factors:

Hydrophobicity (Log Kow): The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to partition into fatty tissues. nih.gov PBBs are hydrophobic compounds with high log Kow values (a reported value for HBB is 6.39), which is a primary driver of their high bioaccumulation potential.

Molecular Structure: The size and shape of a molecule can influence its uptake and elimination. The arrangement of bromine atoms on the biphenyl (B1667301) structure affects the molecule's resistance to metabolic breakdown. nih.gov Congeners with bromine atoms at positions that hinder enzymatic attack tend to be more persistent and bioaccumulative. nih.gov

Biological Factors:

Lipid Content: Because PBBs are lipophilic, organisms with higher fat content will generally accumulate higher concentrations of these compounds. auburn.edu Normalizing concentrations by lipid content is a common practice to compare bioaccumulation across different species and tissues. uh.edu

Trophic Level: As discussed under biomagnification, an organism's position in the food web is a critical factor, with concentrations often increasing at higher trophic levels. vliz.be

Metabolism: The ability of an organism to metabolize and excrete a chemical significantly affects its bioaccumulation. PBBs are generally resistant to metabolic degradation, contributing to their long biological half-lives. nih.gov Congeners with no adjacent non-halogenated carbon atoms, particularly in the meta and para positions, are often more difficult for organisms to metabolize. nih.gov

Age, Size, and Growth Rate: Older, larger organisms have had more time to accumulate contaminants. auburn.edu However, rapid growth can sometimes lead to a decrease in concentration, a phenomenon known as growth dilution.

Comparative Bioaccumulation Dynamics of this compound Across Different Trophic Levels and Species

A comparative analysis of the bioaccumulation dynamics for this compound across different species and trophic levels is not possible due to the lack of specific data. However, research on other POPs demonstrates that bioaccumulation patterns are highly species-specific and depend on the structure of the food web. auburn.eduvliz.be

For HBBs in general, the pattern of accumulation shows a clear increase with trophic position. The transfer from primary producers (e.g., phytoplankton) to primary consumers (e.g., zooplankton) and then up through invertebrates, small fish, larger predatory fish, and finally to top predators like marine mammals and birds results in a significant magnification of the initial environmental concentration.

The composition of PBB congeners can also change at different trophic levels. This is due to differences in the uptake, metabolism, and elimination rates of individual congeners among various species. nih.gov For example, some organisms may be more efficient at metabolizing certain lower-brominated PBBs, leading to a relative enrichment of more persistent, highly-brominated congeners at the top of the food web. nih.gov The significant bioaccumulation of PBB-153 in seals and polar bears exemplifies how certain persistent congeners can dominate the PBB profile in high-trophic-level species. Without specific data, it is presumed that PBB-149, as a persistent HBB, would also be subject to these dynamics of trophic transfer and potential alteration in its relative abundance within a food web.

Analytical Methodologies for 2,2 ,3,4,5,6 Hexabromobiphenyl Detection and Quantification

Advanced Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The initial and critical step in the analysis of 2,2',3,4,5,6-hexabromobiphenyl is its effective extraction from complex matrices such as soil, sediment, water, and biological tissues. cdc.gov This is followed by a cleanup process to remove interfering compounds that could compromise the accuracy of the subsequent analysis. cdc.gov

Extraction Methodologies for this compound

A variety of extraction techniques are employed to isolate PBBs, including this compound, from their matrices. The choice of method often depends on the sample type and the desired efficiency.

Solvent Extraction: Traditional liquid-solid extraction, often using a Soxhlet apparatus, remains a widely utilized technique for solid samples like soil, sediment, and sewage sludge. cdc.govepa.gov Common solvents for this purpose include hexane, toluene, hexane/acetone mixtures, and dichloromethane. cdc.gov For aqueous samples, liquid-liquid extraction with solvents such as hexane/acetone mixtures is common. cdc.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique offers advantages over traditional methods by using elevated temperatures and pressures to reduce solvent consumption and extraction time. cdc.gov

Other Techniques: Microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) with solid-phase trapping are also employed for the extraction of brominated flame retardants from various matrices. cdc.gov For instance, SFE has been used for sediments with carbon dioxide as the supercritical fluid. cdc.gov

Table 1: Comparison of Extraction Techniques for PBBs

| Extraction Technique | Principle | Advantages | Common Matrices |

|---|---|---|---|

| Solvent Extraction (Soxhlet) | Continuous extraction of a solid with a hot solvent. cdc.govepa.gov | Widely used, effective for solid samples. cdc.gov | Soil, sediment, sludge. cdc.govepa.gov |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. cdc.gov | Lower solvent consumption, reduced extraction time. cdc.gov | Solid and semi-solid samples. cdc.gov |

| Liquid-Liquid Extraction | Partitioning of analytes between two immiscible liquid phases. cdc.gov | Suitable for aqueous samples. cdc.gov | River and seawater. cdc.gov |

| Solid-Phase Extraction (SPE) | Analytes are adsorbed onto a solid phase from a liquid sample and then eluted. cdc.govresearchgate.net | Reduced solvent use, potential for automation. cdc.govresearchgate.net | Human plasma, water. cdc.govacademicjournals.org |

Cleanup and Fractionation Strategies for this compound Isomers

Following extraction, the sample extract contains not only the target analyte but also a host of co-extracted substances like lipids, which can interfere with the analysis. nih.gov Therefore, a cleanup step is essential.

Common cleanup procedures involve adsorption chromatography using materials like silica (B1680970) gel, Florisil, or alumina. nih.govresearchgate.net For example, lipids can be removed using acid-treated silica gel. nih.gov Further fractionation can be achieved to separate different classes of compounds. For instance, an activated carbon column can be used to separate PBBs and polybrominated diphenyl ethers (PBDEs) from polychlorinated dibenzodioxins/polychlorinated dibenzofurans (PCDD/PCDFs). nih.gov Gel-permeation chromatography is another technique employed for lipid removal. nih.gov

Chromatographic Separation Techniques for this compound and its Congeners

Due to the structural similarity among PBB congeners, high-resolution chromatographic techniques are necessary to separate them effectively. mdpi.com

Gas Chromatography (GC) Applications for High-Resolution Separation of Hexabromobiphenyl Isomers

Gas chromatography is the primary analytical technique for the separation and quantification of PBB isomers. mdpi.com Capillary columns are essential for resolving individual congeners within a mixture. cdc.gov

Column Selection: Non-polar capillary columns, such as those with a DB-5MS stationary phase, are commonly used to resolve brominated congeners. academicjournals.org The choice of column is critical, with longer columns providing better separation for lower brominated congeners and shorter columns being more suitable for higher brominated ones. researchgate.net

Temperature Programming: A carefully optimized temperature program is crucial for achieving good chromatographic resolution. chromatographyonline.com For instance, a program might involve an initial hold at a lower temperature followed by a ramp to a higher temperature to elute the various PBB congeners. epa.gov

Liquid Chromatography (LC) Approaches for this compound Analysis

While GC is the dominant technique, high-performance liquid chromatography (HPLC) has also been utilized, particularly for the fractionation of PBBs from commercial mixtures to concentrate impurities for further identification. epa.gov HPLC can also be used for the purification of PBB isomers. umich.edu

Mass Spectrometric Detection and Quantification of this compound

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the gold standard for the definitive identification and quantification of PBBs, including this compound. cdc.gov

Ionization Techniques: Electron capture negative ionization (ECNI) is a highly sensitive technique for detecting brominated compounds. chromatographyonline.com It can enhance the sensitivity for PBB analysis.

Detection Modes: Selected ion monitoring (SIM) is often used to increase the specificity and sensitivity of the analysis by monitoring only the characteristic ions of the target analytes. chromatographyonline.comnih.gov Tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) mode can provide even greater selectivity and sensitivity, which is particularly useful for complex matrices or when dealing with co-eluting interferences. nih.gov For example, a GC/ECNI-MS/MS method was developed for the enantioselective determination of a hexabromobiphenyl isomer, PBB 149, using a specific precursor-to-product ion transition. nih.gov

Quantification: Quantification is typically performed using an internal standard method, where a known amount of a labeled analogue (e.g., ¹³C-labeled) of the target compound is added to the sample before extraction. researchgate.net This helps to correct for any losses during sample preparation and analysis. Certified reference materials are used for calibration.

Table 2: Key Mass Spectrometric Parameters for PBB Analysis

| Parameter | Description | Importance |

|---|---|---|

| Ionization Mode | Electron Capture Negative Ionization (ECNI) is highly sensitive for halogenated compounds. chromatographyonline.com | Enhances detection of brominated compounds like PBBs. chromatographyonline.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) is used. chromatographyonline.comnih.gov | Increases specificity and sensitivity by targeting characteristic ions. chromatographyonline.comnih.gov |

| Mass Analyzer | Quadrupole, ion trap, or high-resolution mass spectrometers can be used. | Determines the mass-to-charge ratio of ions, allowing for identification. |

| Internal Standards | ¹³C-labeled PBB congeners are often used. researchgate.net | Corrects for analytical variability and matrix effects, ensuring accurate quantification. researchgate.net |

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) and Tandem Mass Spectrometry (MS/MS) for this compound

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) is a highly sensitive and selective ionization technique well-suited for the analysis of electrophilic compounds like hexabromobiphenyls. wikipedia.orgnih.gov In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. wikipedia.org This process is often referred to as a "soft ionization" technique because it imparts significantly less energy than other methods like electron ionization (EI), resulting in less fragmentation. spectroscopyonline.com This characteristic is particularly advantageous for preserving the molecular ion, which is crucial for identification.

The high electronegativity of the bromine atoms in this compound makes it an ideal candidate for ECNI-MS. The process can proceed through two main pathways: resonance electron capture, where a molecular radical anion (M⁻•) is formed, and dissociative electron capture, which results in fragment ions. nih.gov For PBBs, the detection of the bromide ion isotopes, m/z 79 and 81, is a common and sensitive approach. nih.gov

Tandem Mass Spectrometry (MS/MS) , also known as MS², further enhances the specificity and sensitivity of the analysis. wikipedia.org This technique involves two stages of mass analysis. In the first stage (MS1), an ion of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, is selected. wikipedia.org This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage (MS2). wikipedia.org

A gas chromatography/electron capture negative ionization tandem mass spectrometry (GC/ECNI-MS/MS) method has been developed for the enantioselective determination of another hexabromobiphenyl congener, PBB 149. nih.gov This method utilized the fragmentation of the molecular ion ([M]⁻) and identified a suitable precursor-product ion transition. nih.gov Such an approach significantly improves sensitivity and can resolve interferences from other brominated compounds that may co-elute during chromatographic separation. nih.gov In one study, a GC/ECNI-MS/MS method in selected reaction monitoring (SRM) mode was found to be eight times more sensitive than conventional GC/ECNI-MS in selected ion monitoring (SIM) analysis of the molecular ion. nih.gov

The choice of reagent gas in ECNI-MS can influence the ionization process. While methane (B114726) is commonly used, it can lead to the carbonization of the filament and ion source. nih.gov Studies have explored nitrogen as an alternative reagent gas, which has shown to provide higher sensitivity for many polybrominated compounds and reduce ion source contamination. nih.gov

| Parameter | Description | Relevance to this compound Analysis |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) | High sensitivity and selectivity for halogenated compounds. |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) | Provides enhanced specificity by monitoring characteristic fragmentation patterns, reducing matrix interferences. |

| Precursor Ion | Molecular ion ([M]⁻) of this compound | Selected in the first stage of MS/MS for fragmentation. |

| Product Ions | Bromide ions (m/z 79 and 81) and other specific fragments | Monitored in the second stage of MS/MS for quantification and confirmation. |

| Reagent Gas | Methane or Nitrogen | Used to thermalize electrons for the ECNI process. Nitrogen can offer improved sensitivity and reduced instrument contamination. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Confirmation of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to several decimal places. bioanalysis-zone.com This capability allows for the determination of the "exact mass" of a compound, which can be used to deduce its elemental composition. bioanalysis-zone.com While conventional mass spectrometry provides a nominal mass, HRMS can differentiate between molecules that have the same nominal mass but different chemical formulas. bioanalysis-zone.comchromatographyonline.com

For the analysis of this compound, HRMS offers several advantages. The high mass accuracy helps to confirm the identity of the compound with a high degree of confidence, reducing the likelihood of false positives from isobaric interferences (compounds with the same nominal mass). chromatographyonline.com This is particularly important in complex environmental samples where numerous other compounds may be present. To confirm the identification of a compound using HRMS, the error in the mass determination should typically be less than 5 parts per million (ppm). chromatographyonline.com

Gas chromatography coupled with isotope dilution high-resolution mass spectrometry (GC/IDHRMS) is a robust method for the determination of PBBs. cdc.gov Isotope dilution involves the use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) which is added to the sample before extraction and analysis. This allows for accurate quantification by correcting for any analyte losses during sample preparation and analysis.

While HRMS is excellent for confirming the elemental composition, it cannot by itself distinguish between isomers, which have the same chemical formula and thus the same exact mass. bioanalysis-zone.com Therefore, HRMS is almost always coupled with a chromatographic separation technique, such as gas chromatography (GC), to separate the different isomers before they enter the mass spectrometer.

Recent advancements in HRMS instrumentation, such as time-of-flight (TOF) and Orbitrap mass analyzers, have led to increased sensitivity and resolution, making them increasingly valuable for environmental analysis. researchgate.net For instance, a quadrupole time-of-flight (Q-TOF) mass spectrometer combines a quadrupole for precursor ion selection with a TOF analyzer for high-resolution measurement of fragment ions in MS/MS experiments. wikipedia.org

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

| Mass Measurement | Nominal mass (integer) | Exact mass (to several decimal places) bioanalysis-zone.com |

| Mass Accuracy | Typically ± 1 Da chromatographyonline.com | < 5 ppm chromatographyonline.com |

| Selectivity | Lower, prone to isobaric interferences chromatographyonline.com | Higher, can distinguish between compounds with the same nominal mass but different formulas bioanalysis-zone.com |

| Confirmation | Based on retention time and fragmentation patterns | Based on accurate mass, isotopic pattern, retention time, and fragmentation patterns |

| Application to this compound | Screening and routine analysis | Confirmatory analysis and accurate quantification, especially in complex matrices |

Quality Assurance and Quality Control (QA/QC) Protocols in this compound Analysis

A robust Quality Assurance (QA) and Quality Control (QC) system is essential for generating reliable and defensible data in the analysis of this compound. QA encompasses a planned system of review procedures conducted by personnel not directly involved in the analysis, while QC consists of routine technical activities to measure and control the quality of the data as it is being developed. iges.or.jp

Key elements of a QA/QC plan for PBB analysis include: iges.or.jpgreenpolicyplatform.org

Method Blanks: These are samples that contain all the reagents used in the analysis but no sample matrix. They are processed alongside the actual samples to monitor for contamination introduced during the analytical process.

Spiked Blanks (Laboratory Control Samples): A known amount of the analyte is added to a clean matrix to assess the accuracy and recovery of the analytical method.

Matrix Spikes/Matrix Spike Duplicates: A known amount of the analyte is added to a sample to evaluate the effect of the sample matrix on the analytical method's performance. The duplicate provides information on the precision of the method.

Surrogate Standards: These are compounds that are chemically similar to the analyte of interest but are not expected to be present in the original sample. They are added to every sample before extraction to monitor the efficiency of the sample preparation and analysis process. For PBB analysis, ¹³C-labeled analogs are often used as surrogate standards.

Certified Reference Materials (CRMs): These are materials with a known and certified concentration of the analyte. They are analyzed periodically to verify the accuracy of the analytical method.

Calibration Curve: A series of standards with known concentrations of the analyte are analyzed to establish a relationship between the instrument response and the concentration. This curve is then used to quantify the analyte in the samples.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are determined experimentally for each analytical method.

The National Health and Nutrition Examination Survey (NHANES) employs detailed QA/QC protocols for the analysis of PBBs, which meet the standards of the Clinical Laboratory Improvement Amendments. cdc.gov These protocols include monitoring laboratory performance through competency assessments and reviewing QC reports for trends or shifts in the data. cdc.gov

| QC Sample Type | Purpose | Acceptance Criteria (Example) |

| Method Blank | Monitor for laboratory contamination | Analyte concentration should be below the Limit of Detection (LOD). |

| Spiked Blank | Assess method accuracy and recovery | Recovery of the analyte should be within a specified range (e.g., 70-130%). |

| Matrix Spike | Evaluate matrix effects on accuracy | Recovery should be within a specified range, which may be wider than for spiked blanks. |

| Matrix Spike Duplicate | Assess method precision in the sample matrix | The relative percent difference (RPD) between the spike and spike duplicate should be below a certain value (e.g., <20%). |

| Surrogate Standard | Monitor recovery for each sample | Recovery should be within a specified range for each sample. |

| Certified Reference Material | Verify overall method accuracy | The measured concentration should be within the certified range of the material. |

Mechanistic Ecotoxicology of 2,2 ,3,4,5,6 Hexabromobiphenyl in Model Organisms and Cell Systems

Cellular and Molecular Mechanisms Underlying Biological Responses to 2,2',3,4,5,6-Hexabromobiphenyl

The biological effects of this compound are initiated at the cellular and molecular level. Its interaction with intracellular receptors and the subsequent cascade of signaling events form the basis of its toxicological profile.

Aryl Hydrocarbon Receptor (AhR)-Mediated Activity and Gene Expression Modulation by Hexabromobiphenyl Congeners

Polybrominated biphenyls (PBBs), including the specific congener this compound, are recognized for their ability to interact with the aryl hydrocarbon receptor (AhR). t3db.ca The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in the metabolism of foreign compounds. t3db.cat3db.ca

Upon binding to a ligand such as a PBB congener, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. t3db.ca This binding initiates the transcription of genes encoding for phase I and phase II metabolizing enzymes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2. t3db.canih.gov

The structural characteristics of PBB congeners, particularly their planarity, influence their ability to bind to and activate the AhR. researchgate.netnih.gov Coplanar PBBs, which have a more flattened structure, are generally more potent AhR agonists compared to their non-coplanar counterparts. researchgate.netresearchgate.net This differential activation is a key determinant of the varying toxicities observed among different PBB congeners. nih.gov For instance, studies have shown that coplanar hexabromobiphenyl can activate the AhR, while the non-coplanar stereoisomer cannot. researchgate.net The induction of these genes can alter cellular processes and contribute to the toxic effects associated with PBB exposure. t3db.ca

Induction of Oxidative Stress Pathways and Antioxidant Defense Modulation by this compound

Exposure to this compound can lead to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govbham.ac.uk The metabolism of PBBs, often initiated by AhR-mediated enzyme induction, can generate ROS as byproducts. nih.gov

This increase in ROS can overwhelm the cellular antioxidant defense systems, which include enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants like glutathione and vitamins C and E. nih.gov The modulation of these antioxidant defense pathways is a critical aspect of the cellular response to PBB-induced stress. mdpi.com Persistent oxidative stress can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, contributing to the broader toxicological effects of the compound. scispace.com

Endocrine Disruption Mechanisms in Model Organisms Exposed to this compound

This compound and other PBB congeners are recognized as endocrine-disrupting chemicals (EDCs). pops.intnih.gov They can interfere with the normal functioning of the endocrine system through various mechanisms. One significant mechanism is the alteration of hormone synthesis, transport, and metabolism. For example, PBBs have been shown to affect thyroid hormone levels. pops.int

Immunomodulatory Effects of this compound at the Cellular Level

The immune system is a sensitive target for the toxic effects of PBBs. nih.govresearchgate.net Exposure to this compound can lead to immunomodulation, characterized by alterations in the function and population of immune cells. AhR activation is a key mechanism underlying these effects, as the AhR plays a role in the development and function of various immune cells, including lymphocytes. nih.gov

Studies have demonstrated that exposure to certain PBB congeners can lead to decreased thymus and spleen weights, indicating immunosuppression. nih.gov At the cellular level, this can manifest as changes in lymphocyte subpopulations, altered T-cell and B-cell proliferation, and reduced natural killer (NK) cell activity. researchgate.net The immunomodulatory effects of PBBs can compromise the host's ability to mount an effective immune response against pathogens and may contribute to an increased susceptibility to diseases.

Neurotoxicity Pathways and Mechanisms in In Vitro and In Vivo Non-Human Models exposed to this compound

There is growing evidence for the neurotoxic potential of PBBs, including this compound. bham.ac.ukresearchgate.net The mechanisms underlying PBB-induced neurotoxicity are multifaceted and can involve both direct and indirect pathways. One proposed mechanism is the disruption of intracellular calcium homeostasis. bham.ac.uk Alterations in calcium signaling can impact a wide range of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression.

Furthermore, the induction of oxidative stress in neural cells can contribute to neurotoxicity. bham.ac.uk The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid content. PBBs can also interfere with neurodevelopmental processes. nih.gov Studies using in vitro and in vivo non-human models have shown that exposure to certain PBBs can affect neuronal differentiation, migration, and synapse formation. nih.govnih.gov The AhR may also play a role in mediating some of the neurotoxic effects of these compounds. researchgate.net

In Vitro Studies on the Biological Activity of this compound

In vitro studies using various cell systems provide a valuable tool for elucidating the specific biological activities of this compound and other PBB congeners. nih.govmdpi.com These controlled laboratory experiments allow for the investigation of cellular and molecular mechanisms without the complexities of a whole-organism system.

Research using cultured cells has been instrumental in demonstrating the ability of specific hexabromobiphenyl congeners to activate the AhR and induce the expression of target genes like CYP1A1. For example, rat hepatoma cell lines have been used to quantify the AhR-mediated activity of different PBBs. epa.gov Such studies have confirmed that the structural conformation of the congener significantly influences its biological potency.

In vitro assays are also employed to assess other aspects of PBB toxicity. For instance, cell viability assays can determine the cytotoxic potential of this compound, while specific assays can measure the induction of oxidative stress by quantifying the production of reactive oxygen species. bham.ac.uk Furthermore, in vitro models of the neuroendocrine system can be used to study the endocrine-disrupting properties of these compounds, and neuronal cell cultures are utilized to investigate neurotoxic effects and pathways. nih.govendocrinedisruption.org

Below is a table summarizing key findings from in vitro studies on hexabromobiphenyl congeners.

| Cell System | Hexabromobiphenyl Congener(s) | Observed Biological Activity |

| Rat Hepatoma Cells (H4IIE-luc) | 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) | Failed to induce AhR-mediated gene expression. epa.gov |

| Cultured Monkey Liver Cells | 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) | Weak AhR agonist activity. epa.gov |

| Human Neuroblastoma Cells (SH-SY5Y) | Hexabromocyclododecane (HBCD) | Induction of apoptosis, increased intracellular calcium, and production of reactive oxygen species. bham.ac.uk |

| Intertidal Crab (Macrophthalmus japonicus) Hepatopancreas and Gills | Hexabromocyclododecane (HBCD) | Increased expression of the p53 gene, indicating a response to cellular stress. mdpi.com |

Application of Cell Culture Models for Assessing Subcellular Effects of this compound

Cell culture models are instrumental in elucidating the subcellular effects of this compound, a specific congener of polybrominated biphenyls (PBBs). These in vitro systems allow for controlled investigations into the molecular mechanisms of toxicity. The primary mechanism of action for many PBBs involves the aryl hydrocarbon receptor (AhR). t3db.ca Upon binding to the AhR, this compound can initiate the transcriptional upregulation of a suite of genes, thereby affecting various cellular processes including biochemical pathways, endocrine signaling, and cell cycle regulation. t3db.ca

The structural characteristics of PBB congeners, particularly the number and position of bromine atoms, are critical in determining their biological activity. researchgate.net Congeners with halogens in the meta- and para- positions tend to be coplanar and exhibit high affinity for the AhR, leading to dioxin-like effects. researchgate.net In contrast, those with ortho-substituted halogens are non-coplanar and have limited affinity for the AhR, often inducing responses similar to phenobarbital. researchgate.net

Omics Approaches (Genomics, Proteomics, Metabolomics) in Understanding Molecular Responses to this compound Exposure

Omics technologies, including genomics, proteomics, and metabolomics, provide a comprehensive approach to understanding the molecular responses to this compound exposure. These high-throughput methods allow for the simultaneous analysis of thousands of genes, proteins, and metabolites, offering a systems-level view of the biological perturbations caused by this compound.

Metabolomics studies have been particularly insightful. For instance, high-resolution metabolomic profiling of plasma from individuals exposed to PBBs, including the major congener 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), revealed significant alterations in metabolic pathways. nih.gov These studies have identified changes in fatty acid metabolism, which are consistent with health outcomes reported in epidemiological and mechanistic studies. nih.gov Although this research focused on PBB-153, the findings suggest that other hexabromobiphenyl congeners could elicit similar metabolic disruptions. The application of metabolomics can help identify biomarkers of effect by detecting changes in the profiles of endogenous metabolites in biological fluids or tissues. semanticscholar.org Studies on persistent organic pollutants (POPs) in general suggest that metabolic pathways related to energy production, fatty acids, and amino acids are commonly affected. semanticscholar.org

Proteomics analyses can identify changes in protein expression patterns following exposure. For example, studies on other POPs have utilized proteomics to identify blood proteins that may link these pollutants to disease risk. acs.org In the context of this compound, proteomics could reveal alterations in proteins involved in xenobiotic metabolism, oxidative stress responses, and endocrine function, providing further mechanistic insights.

Genomics approaches can identify changes in gene expression profiles. The interaction of this compound with the AhR leads to the transcriptional activation of numerous genes, a process that can be comprehensively mapped using genomic techniques. t3db.ca This can help to identify the full spectrum of genes and pathways affected by this compound.

| Omics Technology | Key Findings and Applications in PBB Research |

| Metabolomics | Identifies alterations in metabolic pathways, such as fatty acid metabolism, in response to PBB exposure. nih.gov It can also help in the discovery of biomarkers of effect. semanticscholar.org |

| Proteomics | Can identify changes in the expression of key proteins involved in toxicity pathways, such as xenobiotic metabolism and oxidative stress. acs.org |

| Genomics | Maps the genome-wide changes in gene expression following exposure, providing a comprehensive view of the affected cellular pathways. t3db.ca |

In Vivo Model Organism Studies on Sublethal Ecotoxicological Effects of this compound

In vivo studies using model organisms are crucial for understanding the sublethal ecotoxicological effects of this compound in a whole-organism context. These studies bridge the gap between in vitro findings and potential ecosystem-level impacts.

Aquatic Ecotoxicological Assessments with this compound in Fish and Invertebrates

Data on the toxicity of this compound to aquatic organisms is limited, but the environmental toxicity of hexabromobiphenyls, in general, is considered comparable to that of hexachlorobiphenyls. pops.int Fish are particularly sensitive to dioxin-like compounds, with salmonids being among the most sensitive species. waterquality.gov.au

Studies on commercial PBB mixtures, which contain various hexabromobiphenyl congeners, have shown that these compounds are readily absorbed and accumulate in fish. epa.gov Bioconcentration factors (BCFs) for the commercial mixture BP-6 have been shown to exceed 10,000 in fish. epa.gov Some research suggests that fish may be capable of debrominating more highly brominated PBBs. epa.gov There is also a report of the formation of a monohydroxydibromobiphenyl metabolite in fish exposed to a PBB mixture. epa.gov

Aquatic invertebrates are also susceptible to chemical stressors, and exposure can affect various physiological and behavioral processes, potentially leading to altered community structure. wildfish.org

Terrestrial Ecotoxicological Assessments with this compound in Soil Invertebrates and Mammals

Terrestrial ecotoxicological assessments are important for understanding the risks of this compound to soil ecosystems and wildlife. Soil invertebrates, such as earthworms, are key bioindicators for soil health. nih.gov

In mammalian models, studies on different hexabromobiphenyl congeners have revealed a range of sublethal effects. For example, studies in rats have shown that PBBs can cause hepatotoxicity and affect the thyroid at relatively low doses. pops.int The toxic effects of PBBs are highly dependent on the congener structure. For instance, a comparative study in rats found that 3,3',4,4',5,5'-hexabromobiphenyl (B155695) had different pathological effects compared to the commercial mixture Firemaster BP-6 and 2,2',4,4',5,5'-hexabromobiphenyl. nih.gov

In utero exposure to certain PBB congeners has been shown to have significant developmental effects in mice. nih.gov Specifically, the coplanar 3,3',4,4',5,5'-hexabromobiphenyl was found to cause neonatal lethality, an effect mediated through the high-affinity AhR. nih.gov In contrast, the non-coplanar 2,2',4,4',6,6'-hexabromobiphenyl (B1203065) did not cause the same level of lethality. nih.gov These findings highlight the critical role of congener structure and the AhR in mediating developmental toxicity.

| Model Organism | Key Sublethal Effects Observed |

| Fish | High bioaccumulation potential. epa.gov Potential for biotransformation (debromination and hydroxylation). epa.gov |

| Rats | Hepatotoxicity and effects on the thyroid. pops.int Pathological effects vary by congener. nih.gov |

| Mice | Developmental toxicity, including neonatal lethality, depending on the congener and mediated by the AhR. nih.gov |

Comparative Toxicokinetics and Biotransformation of this compound Across Species

The toxicokinetics and biotransformation of this compound can vary significantly across different species, influencing its bioaccumulation potential and toxicity. PBBs are generally lipophilic and tend to accumulate in fatty tissues.

In mammals, PBBs are readily absorbed and accumulate with prolonged exposure. pops.int Studies in rats with radiolabeled 2,2',4,4',5,5'-hexabromobiphenyl showed no evidence of metabolites in the feces. epa.gov However, another study reported that approximately 1% of a PBB mixture administered to a pig was excreted as a monohydroxypentabromobiphenyl. epa.gov This suggests that biotransformation, including reductive debromination followed by hydroxylation, can occur, although it may be a minor pathway. epa.gov In vitro studies using rat liver microsomes have shown that 2,2',4,4',5,5'-hexabromobiphenyl can be metabolized to more polar metabolites. researchgate.net

In aquatic organisms, as mentioned earlier, there is some evidence for the debromination of highly brominated PBBs and the formation of hydroxylated metabolites in fish. epa.gov The bioconcentration factor for PBBs in fish can be very high, indicating significant uptake from the environment. epa.gov

The differences in biotransformation capabilities across species are a key factor in determining their susceptibility to the toxic effects of this compound. Species that are more efficient at metabolizing and excreting this compound may be less prone to its long-term toxic effects. The study of comparative toxicokinetics and biotransformation is essential for extrapolating toxicity data across species and for conducting comprehensive ecological risk assessments. ecotoxmodels.org

Regulatory and Policy Implications of 2,2 ,3,4,5,6 Hexabromobiphenyl

The recognition of the persistent, bioaccumulative, and toxic properties of polybrominated biphenyls (PBBs), including the specific congener 2,2',3,4,5,6-hexabromobiphenyl, has prompted significant national and international regulatory action. These efforts aim to curtail emissions, manage existing contamination, and prevent future risks to human health and the environment.

Q & A

Q. What are the key physicochemical properties of 2,2',3,4,5,6-Hexabromobiphenyl relevant for environmental persistence studies?

Key properties include:

- Molecular formula : C₁₂H₄Br₆ (monoisotopic mass: 621.541 g/mol) .

- Aqueous solubility : 6.247 × 10⁻¹ g/L at 26.5°C, critical for assessing bioavailability and transport in aquatic systems .

- Melting point : 72°C, influencing solid-phase partitioning in environmental matrices .

- Bioaccumulation potential : Demonstrated biomagnification in food chains due to lipophilicity and resistance to degradation .

Q. How is this compound identified and quantified in environmental samples?

- Gas chromatography with electron-capture detection (GC/ECD) : Packed columns are used to resolve peaks, with quantitation based on retention time matching against certified standards (e.g., FireMaster FF-1) .

- Reference materials : Standard solutions in isooctane or toluene (50–100 µg/mL) enable calibration and recovery validation .

- Quality control : Co-eluting isomers (e.g., 3,3',4,4',5,5'-Hexabromobiphenyl) require high-resolution columns or tandem MS for differentiation .

Q. What regulatory frameworks govern the use and disposal of this compound in research settings?

- Stockholm Convention : Listed as a persistent organic pollutant (POP), requiring restricted laboratory use and safe disposal protocols .

- Rotterdam Convention : Mandates prior informed consent (PIC) for international trade of research-grade material .

- EU E-PRTR : Requires reporting of emissions exceeding 10 kg/year .

Advanced Research Questions

Q. What experimental models are used to study the metabolic pathways of this compound in mammals?

- Rodent models : Male Wistar rats are administered intraperitoneal doses (e.g., 400 mg/kg in corn oil), with metabolites collected via urine/feces over 20 days .

- Metabolic analysis : Debromination pathways are identified using GC-MS, revealing slower metabolism compared to lower-brominated analogues .

- Comparative studies : Hepatic enzyme induction parallels PCB metabolism, suggesting shared cytochrome P450-mediated mechanisms .

Q. How does the bromination pattern influence the environmental degradation kinetics of this compound compared to other polybrominated biphenyls?

- Debromination studies : Zero-valent metals (Mg⁰/Zn⁰) in methanol promote reductive debromination, with computational modeling (ωB97XD/cc-pVTZ) predicting thermodynamic stability of intermediates .

- Positional effects : Ortho-substituted bromines (positions 2,2',6,6') reduce susceptibility to photolytic degradation compared to para-substituted isomers .

Q. What methodological challenges exist in distinguishing this compound from co-eluting brominated flame retardants in GC-MS analysis?

- Isomer separation : Requires capillary columns with high polarity (e.g., DB-5MS) and optimized temperature gradients to resolve structurally similar PBDEs or PCBs .

- Mass spectral differentiation : Monitoring unique ion fragments (e.g., m/z 627.58 for [M]⁻) and isotopic patterns (Br vs. Cl) reduces false positives .

Q. How does this compound compare to its chlorinated analogues in hepatic tumor promotion mechanisms?

- In vivo carcinogenicity : Chronic exposure in rats induces hepatocellular adenomas via non-genotoxic mechanisms (e.g., oxidative stress, receptor-mediated pathways) .

- Comparative potency : Higher bromination correlates with weaker tumor promotion than PCBs (e.g., 2,2',4,4',5,5'-hexachlorobiphenyl) due to reduced Ah receptor binding affinity .

Q. What computational chemistry approaches are employed to predict the thermodynamic stability and reaction pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.